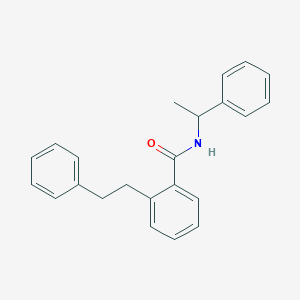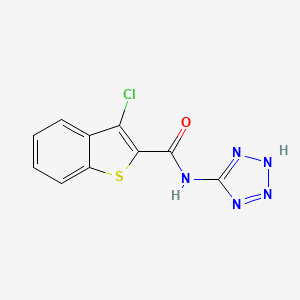
N-(4-bromophenyl)-N'-cyclohexylethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-N'-cyclohexylethanediamide, also known as BROMO, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. BROMO is a selective inhibitor of the bromodomain and extraterminal (BET) family of proteins, which play a critical role in regulating gene expression. In
Scientific Research Applications
N-(4-bromophenyl)-N'-cyclohexylethanediamide has been studied extensively for its potential as a research tool in various fields, including cancer biology, immunology, and neurobiology. This compound is a potent inhibitor of BET proteins, which play a critical role in the regulation of gene expression. BET proteins are involved in the transcriptional activation of oncogenes, and their inhibition has been shown to have anti-tumor effects in various cancer models. This compound has also been shown to modulate immune cell function, making it a potential therapeutic target for immunological disorders. Additionally, this compound has been shown to have neuroprotective effects, making it a potential therapeutic target for neurodegenerative diseases.
Mechanism of Action
N-(4-bromophenyl)-N'-cyclohexylethanediamide selectively binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and inhibiting their transcriptional activity. This leads to a decrease in the expression of genes regulated by BET proteins, including oncogenes and immune response genes. The inhibition of BET proteins by this compound has been shown to have anti-tumor effects, modulate immune cell function, and protect against neurodegeneration.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer models, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and decrease tumor size. In immunological models, this compound has been shown to modulate immune cell function, leading to an increase in anti-tumor immune responses and a decrease in autoimmune responses. In neurodegenerative disease models, this compound has been shown to protect against neuronal damage and improve cognitive function.
Advantages and Limitations for Lab Experiments
N-(4-bromophenyl)-N'-cyclohexylethanediamide has several advantages as a research tool. It is a potent and selective inhibitor of BET proteins, making it a valuable tool for studying the role of BET proteins in various biological processes. Additionally, this compound is readily available and has been optimized for high yields and purity. However, there are also limitations to its use. This compound has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, its potency may lead to off-target effects, which must be carefully considered when designing experiments.
Future Directions
There are several potential future directions for the use of N-(4-bromophenyl)-N'-cyclohexylethanediamide in scientific research. One area of interest is the development of this compound-based therapeutics for cancer and immunological disorders. Additionally, this compound may be used as a tool to study the role of BET proteins in various biological processes, including epigenetic regulation and gene expression. Finally, the development of more potent and selective BET inhibitors may lead to new insights into the role of BET proteins in disease and provide new therapeutic options for patients.
Synthesis Methods
N-(4-bromophenyl)-N'-cyclohexylethanediamide can be synthesized using a multistep process that involves the reaction of 4-bromobenzoyl chloride with cyclohexylamine, followed by the reaction of the resulting intermediate with ethylenediamine. The final product is then purified using chromatography techniques. The synthesis of this compound has been optimized to produce high yields and purity, making it readily available for scientific research.
properties
IUPAC Name |
N'-(4-bromophenyl)-N-cyclohexyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c15-10-6-8-12(9-7-10)17-14(19)13(18)16-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJBOJDSUBCMSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-methoxyphenoxy)-3-[4-(4-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5008352.png)

![5-(3-bromophenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5008369.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-iodobenzamide](/img/structure/B5008370.png)

![2-{[2-(3-bromophenoxy)propanoyl]amino}-5-phenyl-3-thiophenecarboxamide](/img/structure/B5008403.png)
![N-{3-[N-(5-bromo-2-hydroxybenzoyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide](/img/structure/B5008405.png)
![3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B5008412.png)
![3',5'-bis(4-tert-butylphenyl)-1'-phenyldispiro[indene-2,2'-pyrrolidine-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5008427.png)
![2-[2-oxo-2-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5008434.png)
![4-(4-methoxyphenyl)-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5008437.png)

![1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5008451.png)
![4-[4-(2-naphthyloxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5008457.png)